Bienvenue dans la boutique en ligne BenchChem!

SH-42

DHCR24 inhibition cholesterol biosynthesis IC50

SH-42, chemically designated as [(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a synthetic, steroidal small molecule that acts as a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), the enzyme catalyzing the final step in cholesterol biosynthesis. It represents a distinct chemotype within the class of DHCR24 inhibitors and is a valuable tool compound for modulating cholesterol precursor pools and activating the liver X receptor (LXR) pathway via desmosterol accumulation.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
Cat. No. B8209974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSH-42
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC(COC=O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C25H38O4/c1-16(14-28-15-26)21-7-8-22-20-6-5-18-13-19(29-17(2)27)9-11-24(18,3)23(20)10-12-25(21,22)4/h6,15-16,18-19,21-23H,5,7-14H2,1-4H3/t16-,18+,19+,21-,22+,23+,24+,25-/m1/s1
InChIKeyZMSGAXSBKXUQKY-PUCUFLQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SH-42 (CAS 2143952-36-5): A Potent and Selective DHCR24 Inhibitor for Cholesterol Biosynthesis Research


SH-42, chemically designated as [(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a synthetic, steroidal small molecule that acts as a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), the enzyme catalyzing the final step in cholesterol biosynthesis [1]. It represents a distinct chemotype within the class of DHCR24 inhibitors and is a valuable tool compound for modulating cholesterol precursor pools and activating the liver X receptor (LXR) pathway via desmosterol accumulation [2].

Critical Differentiation: Why Not All DHCR24 Inhibitors Are Interchangeable with SH-42


DHCR24 inhibitors encompass a structurally diverse range of molecules, including steroidal and non-steroidal compounds, each with distinct potency, selectivity, and off-target effect profiles. Substituting SH-42 with another inhibitor from the same class—such as triparanol, U18666A, or even the structurally related steroidal amide MGI-21—introduces substantial experimental and procurement risk due to profound differences in enzyme inhibition potency and specificity [1][2]. For instance, many established inhibitors are confounded by poor selectivity or significant toxicity, which can invalidate in vivo study outcomes and lead to misinterpretation of the role of the DHCR24-desmosterol-LXR axis [3]. Therefore, the selection of SH-42 is not a matter of simply acquiring a DHCR24 inhibitor; it is a deliberate choice of a well-characterized tool with a specific pharmacological fingerprint essential for reproducible and interpretable results.

Quantitative Evidence for SH-42: Head-to-Head Performance Against Key DHCR24 Inhibitor Comparators


Comparative Potency: SH-42 Exhibits >164-Fold Greater DHCR24 Inhibition Than the Steroidal Amide MGI-21

SH-42 demonstrates significantly superior potency in inhibiting DHCR24-mediated cholesterol biosynthesis when compared directly to the related steroidal amide MGI-21. In a standardized HL-60 cell assay measuring the incorporation of 2-[13C]acetate into newly synthesized cholesterol, SH-42 achieved an IC50 of less than 5 nM [1][2]. In contrast, the comparator MGI-21 required an IC50 of 823 nM to achieve the same level of inhibition in the identical assay system [1]. This represents an over 164-fold increase in inhibitory potency for SH-42.

DHCR24 inhibition cholesterol biosynthesis IC50

Superior Potency Against DHCR24: SH-42 is Over 14-Fold More Potent Than the Candidate Drug Irbesartan

In a cross-study comparison of DHCR24 inhibitors, SH-42 demonstrates a significantly higher potency than irbesartan, an angiotensin II receptor blocker (ARB) that has been investigated for repurposing as a DHCR24 inhibitor. SH-42 inhibits DHCR24 with a reported IC50 of 42 nM [1][2], whereas irbesartan inhibits the same enzyme with an IC50 of 602 nM [2]. This represents a greater than 14-fold difference in potency.

DHCR24 inhibition drug repurposing cholesterol biosynthesis

Desmosterol Elevation In Vivo: SH-42 Induces a Robust and Dose-Dependent Pharmacodynamic Response in Mice

SH-42 demonstrates a clear and quantifiable pharmacodynamic effect in vivo, establishing its utility as a tool compound for modulating cholesterol precursor pools. When administered to mice at a dose of 0.5 mg/animal per day, SH-42 led to a significant and measurable increase in serum levels of desmosterol, the immediate substrate of DHCR24 and an endogenous LXR agonist [1][2]. While direct comparator data for desmosterol elevation at an equivalent dose are not available for other inhibitors, the magnitude of this effect is noted as 'significant' in primary research, underscoring its utility as a robust in vivo probe for the DHCR24-desmosterol-LXR axis.

pharmacodynamics desmosterol in vivo biomarker

Key Research Applications for SH-42: From Cholesterol Metabolism to LXR Pathway Modulation


Probing the Role of DHCR24 and Desmosterol in Cellular Cholesterol Homeostasis

SH-42 is ideally suited for in vitro studies investigating the function of DHCR24 and its product desmosterol in cholesterol biosynthesis and regulation. Its high potency (IC50 < 5 nM) allows for complete enzyme inhibition at low concentrations, minimizing off-target effects and enabling precise dissection of the Bloch and Kandutsch-Russel cholesterol synthesis pathways in cell models like HL-60 cells [1]. This application is directly supported by the comparative potency data showing SH-42's superiority over MGI-21 [1].

Activating the Liver X Receptor (LXR) Pathway In Vivo via Endogenous Desmosterol Accumulation

Researchers studying the anti-inflammatory and metabolic effects of LXR activation can use SH-42 as a pharmacological tool to elevate endogenous desmosterol, a natural LXR ligand. Unlike synthetic LXR agonists which often cause hepatic steatosis and hypertriglyceridemia, SH-42's mechanism of increasing desmosterol has been shown in multiple mouse models to activate LXRα-dependent beneficial effects in liver and inflammatory conditions without inducing hyperlipidemia [2][3]. This scenario is directly validated by the in vivo pharmacodynamic evidence of significant desmosterol elevation [4].

Investigating DHCR24 as a Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Preclinical research into MASLD (formerly NAFLD/NASH) can leverage SH-42 to interrogate the therapeutic potential of DHCR24 inhibition. In a well-established translational mouse model (APOE∗3-Leiden.CETP), SH-42 treatment markedly reduced hepatic lipid content and steatosis scores, decreased plasma fatty acid and cholesteryl ester concentrations, and prevented Kupffer cell activation [2]. This application is a direct extension of the compound's established in vivo pharmacodynamic profile and its demonstrated efficacy in a disease-relevant model.

Evaluating DHCR24 Inhibition in Viral Entry and Replication Studies

The DHCR24-desmosterol axis has been implicated in the cellular entry and replication of certain viruses, including Hepatitis C virus (HCV) and SARS-CoV-2. SH-42 serves as a critical tool compound for investigating this mechanism. For example, SH-42 has been shown to inhibit ACE2 binding and cellular entry of SARS-CoV-2 spike proteins more efficiently than atorvastatin, a commonly used statin [5]. This scenario is supported by the compound's well-characterized ability to modulate the cholesterol biosynthesis pathway and specifically alter the desmosterol/cholesterol ratio, a key determinant of viral-host cell interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SH-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.